3-Chloro-4-ethyl-6-phenylpyridazine
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Overview
Description
3-Chloro-4-ethyl-6-phenylpyridazine is a heteroaromatic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-ethyl-6-phenylpyridazine typically involves the reaction of appropriate substituted hydrazines with diketones or their equivalents. One common method involves the cyclization of this compound from 3-chloro-6-phenylpyridazine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-ethyl-6-phenylpyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .
Scientific Research Applications
3-Chloro-4-ethyl-6-phenylpyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used in studying enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Chloro-4-ethyl-6-phenylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-phenylpyridazine
- 3-Chloro-6-methyl-4-phenylpyridazine
- 4-Cyano-6-phenyl-5-substituted-3(2H)-pyridazinones
Uniqueness
3-Chloro-4-ethyl-6-phenylpyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C12H11ClN2 |
---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
3-chloro-4-ethyl-6-phenylpyridazine |
InChI |
InChI=1S/C12H11ClN2/c1-2-9-8-11(14-15-12(9)13)10-6-4-3-5-7-10/h3-8H,2H2,1H3 |
InChI Key |
KLMPJMBHVVJRJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN=C1Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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